(±)8(9)-EE-14(Z)-E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

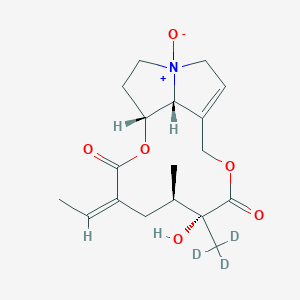

(±)14(15)-EE-8(Z)-E is a potent vasodilator in bovine coronary arteries. The synthesis of this analog involves the formation of the epoxide at the 14,15-double bond, however, epoxidation can also occur at the 8,9-double bond. (±)8(9)-EE-14(Z)-E is a minor product from the synthesis of (±)14(15)-EE-8(Z)-E. This compound has not been reported in the literature, and its biological activity is not known. It may serve as a tool to verify that the parent compound, (±)14(15)-EE-8(Z)-E, is pure and does not contain the 8,9-epoxy regioisomer.

Wissenschaftliche Forschungsanwendungen

Overview

The compound “(±)8(9)-EE-14(Z)-E” and its applications in scientific research are not explicitly detailed in the available literature. However, there are several studies that discuss related topics which may provide insights into fields or methodologies that could potentially apply to “(±)8(9)-EE-14(Z)-E.” Below are summaries of these studies:

Extended Evolutionary Synthesis : The study by Laland et al. (2015) examines evolutionary biology's conceptual framework, highlighting the role of developmental processes in evolution. This could be relevant if “(±)8(9)-EE-14(Z)-E” has applications in evolutionary biology or genetics (Laland et al., 2015).

Abstract Evolution Equations in Mathematical Biology : Aizicovici (1994) discusses mathematical models in biology, particularly focusing on evolution equations. If “(±)8(9)-EE-14(Z)-E” is used in mathematical or computational biology, this study could provide context (Aizicovici, 1994).

Engineering Education Research : The research by Singer and Smith (2013) delves into engineering education, which might be relevant if “(±)8(9)-EE-14(Z)-E” is used in engineering or educational contexts (Singer & Smith, 2013).

Nanotoxicology and Exploratory Experimentation : Elliott (2007) explores exploratory experimentation in nanotoxicology, which could be pertinent if “(±)8(9)-EE-14(Z)-E” has applications in nanotechnology or toxicology studies (Elliott, 2007).

Energy Efficiency Research : The study by Mahi et al. (2021) on energy efficiency may be relevant if “(±)8(9)-EE-14(Z)-E” is related to energy-related applications or studies (Mahi et al., 2021).

Empirical Ethics Research in Science : Mertz et al. (2014) discuss quality criteria for interdisciplinary empirical ethics research in science, which could provide a framework for ethical considerations in research involving “(±)8(9)-EE-14(Z)-E” (Mertz et al., 2014).

Lidar Applications in Earth and Ecological Sciences : Research by Eitel et al. (2016) on lidar technology in Earth and ecological sciences might be relevant if “(±)8(9)-EE-14(Z)-E” has applications in environmental monitoring or ecological research (Eitel et al., 2016).

Generalized Linear Mixed Models in Ecology and Evolution : Johnson et al. (2014) discuss power analysis for generalized linear mixed models, which could be relevant in statistical analyses involving “(±)8(9)-EE-14(Z)-E” in ecological or evolutionary research (Johnson et al., 2014).

Eigenschaften

Produktname |

(±)8(9)-EE-14(Z)-E |

|---|---|

Molekularformel |

C20H36O3 |

Molekulargewicht |

324.5 |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,18-19H,2-5,8-17H2,1H3,(H,21,22)/b7-6-/t18-,19+/m1/s1 |

InChI-Schlüssel |

ZJBYWYMWLGWVKS-MGBKSAOESA-N |

SMILES |

CCCCC/C=CCCCC[C@@H](O1)[C@@H]1CCCCCCC(O)=O |

Synonyme |

(±)8,9-Epoxyeicosa-14(Z)-enoic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.